molecular formula C22H19Cl2OP B12836278 (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride

(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride

Cat. No.: B12836278
M. Wt: 401.3 g/mol
InChI Key: CHHNJUNVTWBEOA-CMBBICFISA-M
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Description

(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H19Cl2OP. It is known for its unique structure, which includes a phosphonium group bonded to a triphenyl group and a chloro-oxo-butenyl moiety. This compound is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C22H19Cl2OP

Molecular Weight

401.3 g/mol

IUPAC Name

[(E)-4-chloro-3-oxobut-1-enyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C22H19ClOP.ClH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1/b17-16+;

InChI Key

CHHNJUNVTWBEOA-CMBBICFISA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](/C=C/C(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](C=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable chloro-oxo-butenyl precursor. One common method involves the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of aluminum chloride (AlCl3). This reaction leads to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, which can then be further reacted with triphenylphosphine to yield the desired product .

Industrial Production Methods

Industrial production of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanroom environments to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The oxo group in the compound can undergo oxidation or reduction under appropriate conditions.

    Addition Reactions: The double bond in the butenyl moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also used. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent, while oxidation can lead to the formation of a phosphine oxide .

Scientific Research Applications

(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The chloro and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium bromide
  • (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium iodide
  • (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium fluoride

Uniqueness

(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is unique due to its specific combination of a chloro-oxo-butenyl moiety with a triphenylphosphonium group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

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